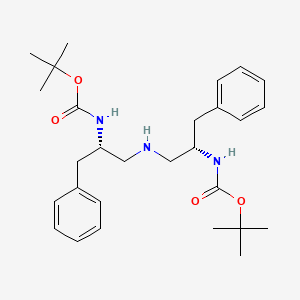
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate: is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a central amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce new functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions introduce new functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is used as a building block in organic synthesis. Its protected amino groups allow for selective reactions without interference from the amine functionality.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs and other bioactive molecules. The Boc protection strategy is commonly employed to protect amino groups during multi-step synthesis.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate depends on its specific application. In organic synthesis, the Boc groups protect the amino functionalities, allowing for selective reactions. In biological systems, the compound can act as a precursor to bioactive molecules, with the Boc groups being removed under physiological conditions to release the active amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: A compound with multiple Boc-protected amino groups used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amino groups .
Uniqueness: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific structure, which allows for selective reactions and the introduction of functional groups. Its dual Boc protection provides additional stability and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C28H41N3O4 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24-/m0/s1 |
Clave InChI |
BVHBPPAMYYUYEG-ZEQRLZLVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















